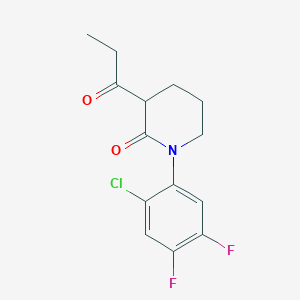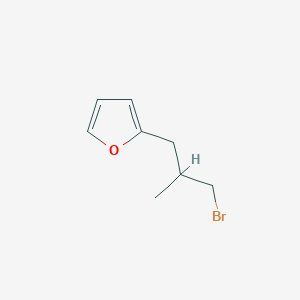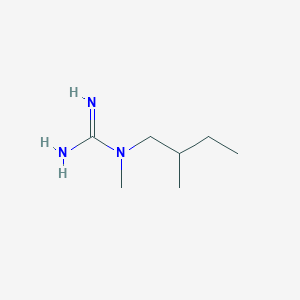
1-Methyl-1-(2-methylbutyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(2-methylbutyl)guanidine is a guanidine derivative with the molecular formula C7H17N3. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(2-methylbutyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Thiourea Derivatives: Using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal-catalyzed guanidylation.
S-Methylisothiourea: This is an efficient guanidylating agent that can be used to introduce the guanidine functionality.
Cyanamides: Reacting cyanamides with derivatized amines is another method.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-(2-methylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with guanidines.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and other nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
1-Methyl-1-(2-methylbutyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Plays a role in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(2-methylbutyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The guanidine functionality allows it to form hydrogen bonds and interact with various biological molecules .
Comparaison Avec Des Composés Similaires
- 1-Methylguanidine
- 1-(2-Methylbutyl)guanidine
- N,N’-Disubstituted Guanidines
Comparison: 1-Methyl-1-(2-methylbutyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other guanidines, it may exhibit different reactivity and interaction profiles with biological targets .
Propriétés
Formule moléculaire |
C7H17N3 |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-methyl-1-(2-methylbutyl)guanidine |
InChI |
InChI=1S/C7H17N3/c1-4-6(2)5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9) |
Clé InChI |
WNDLBKOOONIEHH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CN(C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



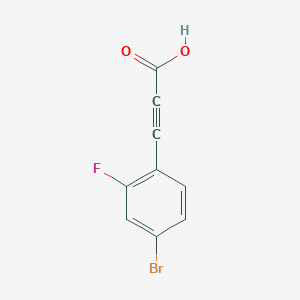
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
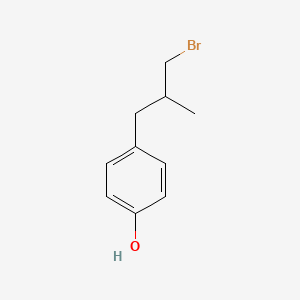
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
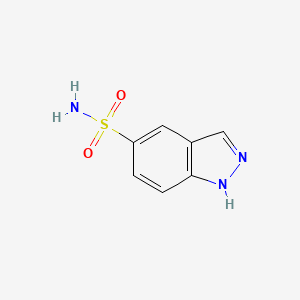
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)

![1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)

